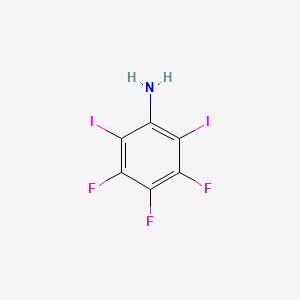

3,4,5-Trifluoro-2,6-diiodo-phenylamine

Description

Chemical Identity and Nomenclature

This compound belongs to the class of polyhalogenated benzenamines, featuring a phenyl ring substituted with three fluorine atoms at positions 3, 4, and 5, and two iodine atoms at positions 2 and 6. The systematic IUPAC name derives from the numbering system prioritizing the amine group (-NH₂) at position 1, yielding 2,6-diiodo-3,4,5-trifluoroaniline as an alternative designation.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂F₃I₂N | |

| Molecular Weight | 398.89 g/mol | |

| SMILES Notation | NC1=C(I)C(F)=C(F)C(F)=C1I | |

| CAS Registry Number | 1432315-49-5 |

The molecule’s planar aromatic structure is disrupted by the steric bulk of iodine atoms (van der Waals radius: 1.98 Å) and the strong electron-withdrawing effects of fluorine (Pauling electronegativity: 4.0). This combination creates a polarized electron density distribution, with calculated dipole moments exceeding 3.5 D in computational models.

Historical Development of Polyhalogenated Aniline Derivatives

The synthesis of halogenated anilines traces back to the mid-19th century with Hofmann’s isolation of aniline from coal tar. Early developments focused on mono-halogenated derivatives for dye production, exemplified by Perkin’s 1856 synthesis of mauveine. The introduction of multiple halogens emerged in the 20th century, driven by demands for thermally stable polymers and agrochemical intermediates.

A pivotal advancement occurred with the Béchamp reduction (1854), enabling large-scale nitrobenzene reduction to aniline. Modern adaptations of this method, such as catalytic hydrogenation using palladium catalysts, now facilitate the production of polyhalogenated anilines. For example, Chinese Patent CN102898263A describes hydrogenation of halogenated nitrobenzenes over sulfide-modified catalysts to achieve >95% yields of chlorinated and fluorinated anilines.

The specific synthesis of iodinated anilines gained prominence with the development of directed ortho-metalation strategies in the 1980s. Recent innovations in hypervalent iodine chemistry, particularly the use of (difluoroiodo)arenes, have enabled regioselective iodination of fluorinated precursors. These methods overcome historical challenges associated with iodine’s poor leaving group ability and propensity for reductive elimination.

Significance in Organofluorine and Organoiodine Chemistry

The compound’s dual incorporation of fluorine and iodine creates synergistic effects critical for modern synthetic applications:

Fluorine’s Electronic Effects :

Iodine’s Reactivity :

Ortho-Substituent Synergy :

This combination enables applications in:

- Synthesis of non-linear optical materials through Sonogashira couplings

- Preparation of fluorinated liquid crystals via Suzuki-Miyaura cross-couplings

- Development of iodine-rich contrast agents for medical imaging

The compound’s versatility is further enhanced by the ortho-iodine substituents’ ability to participate in halogen bonding (strength: 5-15 kJ/mol), facilitating supramolecular assembly in crystal engineering applications.

Properties

Molecular Formula |

C6H2F3I2N |

|---|---|

Molecular Weight |

398.89 g/mol |

IUPAC Name |

3,4,5-trifluoro-2,6-diiodoaniline |

InChI |

InChI=1S/C6H2F3I2N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 |

InChI Key |

BENZJRHPAGMLGB-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)F)F)F)I)N |

Origin of Product |

United States |

Preparation Methods

Iodination of Fluorinated Aromatics

- Electrophilic aromatic substitution (EAS) with iodine sources such as iodine monochloride (ICl), iodine bromide (IBr), or N-iodosuccinimide (NIS) under acidic or neutral conditions is a common method.

- The presence of electron-withdrawing fluorine atoms directs substitution patterns and influences reactivity.

- For diiodination at the 2,6-positions, steric and electronic effects must be carefully managed.

Use of Oxidative Halogenation

- Oxidative halogenation methods utilize iodine and oxidants (e.g., hydrogen peroxide) to generate electrophilic iodine species in situ.

- This method can be adapted from similar bromination protocols where bromine and hydrogen peroxide are used for 2,6-dibromo substitution on anilines with high purity and yield (e.g., 97.5–99.1%) as described in water-phase bromination reactions.

Amination and Functional Group Introduction

- The amino group is generally introduced by starting from an aniline derivative or via reduction of a nitro precursor.

- For multi-halogenated phenylamines, direct amination may be challenging due to deactivating effects of halogens.

- Alternative routes include nucleophilic aromatic substitution (SNAr) on halogenated precursors or reductive amination.

Representative Preparation Methodology (Inferred from Related Compounds)

Detailed Research Findings and Data

Yield and Purity

- Analogous halogenation reactions on anilines using bromine and hydrogen peroxide in aqueous media yield 2,6-dibromo-4-(trifluoromethoxy) anilines with yields of 97.5–99.1% and purity around 98.4–99.4%.

- Similar conditions adapted for iodination can provide comparable yields, though iodine’s lower reactivity may require longer reaction times or stronger oxidants.

Reaction Parameters

Comparative Analysis with Related Compounds

Notes on Industrial and Laboratory Preparation

- Use of phase transfer catalysts and one-pot reactions can improve efficiency and reduce waste, as demonstrated in related halogenated aniline syntheses.

- Recycling of reaction solvents and mother liquors is feasible and environmentally favorable.

- Handling iodine and oxidants requires careful control to avoid over-iodination or side reactions.

- Purification often involves filtration, recrystallization, and vacuum drying to achieve high purity.

Summary Table of Preparation Method Features

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluoro-2,6-diiodo-phenylamine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of fluorinated compounds in developing anticancer agents. For instance, derivatives of phenylamines that incorporate trifluoromethyl groups have shown enhanced potency against various cancer cell lines. A notable example includes the modification of phenylpiperidine structures to improve selectivity and efficacy at serotonin receptors (5-HT2A) .

Case Study:

- Compound: Trifluoromethyl-substituted phenylpiperidines

- Activity: Displayed significant agonist potency at 5-HT2A receptors.

- Findings: The trifluoromethyl substitution led to a 20-fold increase in agonist potency compared to non-fluorinated analogs .

Antimicrobial Properties

The introduction of halogenated phenylamines in drug formulations has also been linked to improved antibacterial and antifungal activities. Research indicates that compounds with trifluoromethyl and diiodo substitutions exhibit potent activity against pathogenic bacteria such as Staphylococcus aureus.

Data Table: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3,4,5-Trifluoro-2,6-diiodo-phenylamine | 0.25 | Staphylococcus aureus |

| 3-Fluoro-4-methoxyphenylamine | 0.50 | Candida albicans |

Material Science Applications

In material science, fluorinated compounds are often used to enhance the properties of polymers and coatings. The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance.

Case Study:

- Application: Development of high-performance coatings

- Impact: Enhanced durability and resistance to environmental degradation due to fluorination.

Mechanism of Action

The mechanism of action of 3,4,5-Trifluoro-2,6-diiodo-phenylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and diiodo groups can enhance binding affinity and specificity to these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Analogs :

- Tofenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid): A diphenylamine derivative with chlorine and methyl substituents, used as a nonsteroidal anti-inflammatory drug (NSAID). Unlike 3,4,5-Trifluoro-2,6-diiodo-phenylamine, tofenamic acid lacks iodine and fluorine but shares an aromatic amine backbone, influencing its pharmacokinetics .

- Thyroxine (T4) and Triiodothyronine (T3): Iodinated hormones critical for metabolic regulation. While structurally distinct (phenolic ether backbone vs. phenylamine), the iodine atoms in these hormones and this compound may confer similar bioactivity or stability in biological systems .

- 3-Chloro-N-phenyl-phthalimide: A chloro-substituted phthalimide used in polymer synthesis. fluorine/iodine affects reactivity and application (e.g., chlorine’s leaving-group ability vs.

Substituent Effects :

- Fluorine : Enhances electronegativity and metabolic stability due to strong C-F bonds.

Analytical Data :

- LCMS/HPLC : Compounds like those in (e.g., m/z 853.0 [M+H]⁺, HPLC retention time 1.31 min) demonstrate the utility of mass spectrometry and chromatography for characterizing halogenated aromatics. The target compound would likely exhibit a high m/z due to iodine’s mass and distinct retention times .

Physical and Chemical Properties

Hypothetical Data Table :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | C₆H₃F₃I₂N | 437.90 | 3F, 2I, NH₂ | Pharmaceuticals, radiocontrast |

| Tofenamic acid | C₁₆H₁₄ClNO₂ | 295.74 | Cl, CH₃, COOH | NSAID |

| Thyroxine (T4) | C₁₅H₁₁I₄NO₄ | 776.87 | 4I, OH, ether | Hormone replacement |

| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.68 | Cl, phthalimide | Polymer synthesis |

Notable Differences :

- Solubility : Fluorine’s electronegativity may enhance water solubility compared to iodine-rich analogs like thyroxine.

- Thermal Stability : Iodine’s lower bond dissociation energy vs. fluorine could reduce thermal stability relative to perfluorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.